molecular formula C26H22N4O4S B2923176 methyl 2-[2-({1-[3-(phenylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate CAS No. 1115514-41-4

methyl 2-[2-({1-[3-(phenylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2923176
CAS No.: 1115514-41-4
M. Wt: 486.55
InChI Key: HFSCOVQICZSQHS-UHFFFAOYSA-N
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Description

Methyl 2-[2-({1-[3-(phenylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate is a heterocyclic compound featuring a benzimidazole core linked to a phenylcarbamoyl group, a sulfanylacetamido bridge, and a methyl benzoate moiety. Its structure integrates multiple pharmacophoric elements, including aromatic rings, hydrogen-bonding groups (amide and carbamate), and a sulfur-containing linker. This compound is hypothesized to exhibit biological activity due to its structural similarity to known enzyme inhibitors or receptor modulators involving benzimidazole derivatives .

Properties

IUPAC Name

methyl 2-[[2-[1-[3-(phenylcarbamoyl)phenyl]imidazol-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O4S/c1-34-25(33)21-12-5-6-13-22(21)29-23(31)17-35-26-27-14-15-30(26)20-11-7-8-18(16-20)24(32)28-19-9-3-2-4-10-19/h2-16H,17H2,1H3,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSCOVQICZSQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-({1-[3-(phenylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps, including the formation of the imidazole ring, the introduction of the phenylcarbamoyl group, and the esterification of the benzoic acid derivative. Common reagents used in these reactions include imidazole, phenyl isocyanate, and methyl benzoate. The reaction conditions often involve the use of solvents such as dichloromethane or chloroform, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization techniques can help in identifying the most efficient reaction conditions and minimizing the production costs. Additionally, the purification of the final product may involve techniques such as recrystallization, column chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-({1-[3-(phenylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the phenylcarbamoyl group, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[2-({1-[3-(phenylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 2-[2-({1-[3-(phenylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The presence of the imidazole ring and the phenylcarbamoyl group allows for strong interactions with the target molecules, enhancing its efficacy.

Comparison with Similar Compounds

Ethyl 2-((1-[(Phenylcarbamoyl)methyl]-1H-benzo[d]imidazol-2-yl)sulfanyl)acetate (CAS 847231-85-0)

  • Structural Differences : Replaces the methyl benzoate group with an ethyl ester and lacks the amide-linked phenylcarbamoylphenyl substitution.
  • Physicochemical Properties :
    • Molecular formula: C₁₉H₁₉N₃O₃S (vs. target compound: C₂₄H₂₁N₃O₄S).
    • Molecular weight: 369.44 g/mol (vs. 455.51 g/mol).

Phenoxymethylbenzoimidazole-Thiazole-Triazole Hybrids (e.g., Compounds 9a–9e)

  • Structural Features : Share a benzimidazole core but incorporate triazole and thiazole rings instead of sulfanylacetamido linkages.
  • Biological Activity : Demonstrated α-glucosidase inhibitory activity, with compound 9c (4-bromophenyl substitution) showing the highest potency (IC₅₀ = 2.1 µM). Docking studies revealed interactions with catalytic residues of α-glucosidase, suggesting a competitive inhibition mechanism .
  • Comparison : The target compound’s phenylcarbamoyl group may enhance target affinity compared to the bromophenyl group in 9c , but this requires experimental validation.

Diethyl [{4-[(1H-Benzo[d]imidazol-1-yl)methyl]-1H-1,2,3-triazol-1-yl}(benzamido)methyl]phosphonate

  • Structural Divergence : Incorporates a triazole-phosphonate motif instead of the sulfanylacetamido-benzoate system.
  • Synthetic Methodology : Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach, yielding high regioselectivity and efficiency (>90% yield). This contrasts with the target compound’s synthesis, which likely involves multi-step coupling reactions under acidic conditions .

2-(1-Phenyl-1H-benzimidazol-2-yl)phenol

  • Functional Groups : Lacks the sulfanylacetamido and carbamoyl groups but retains the benzimidazole core.
  • Applications: Used as a ligand in Ir(III) complexes for organic light-emitting devices (OLEDs) and in excited-state intramolecular proton transfer (ESIPT) studies. This highlights the versatility of benzimidazole derivatives in non-pharmaceutical applications .

Comparative Data Table

Compound Name / ID Core Structure Key Functional Groups Molecular Weight (g/mol) Notable Activity/Application
Target Compound Benzimidazole Sulfanylacetamido, methyl benzoate 455.51 Hypothesized enzyme inhibition
Ethyl 2-((1-[(Phenylcarbamoyl)methyl]-1H-benzimidazol-2-yl)sulfanyl)acetate Benzimidazole Sulfanylacetate, ethyl ester 369.44 Unreported (structural analog)
Compound 9c Benzimidazole-thiazole-triazole Triazole, bromophenyl, thiazole ~550 (estimated) α-Glucosidase inhibition (IC₅₀ = 2.1 µM)
Diethyl phosphonate derivative Benzimidazole-triazole Triazole, phosphonate, benzamido ~500 (estimated) Synthetic intermediate
2-(1-Phenyl-1H-benzimidazol-2-yl)phenol Benzimidazole Phenol, phenyl 296.33 OLED ligand, ESIPT studies

Key Research Findings

  • Synthetic Accessibility : The target compound’s synthesis likely requires sequential amide coupling and esterification steps, similar to the synthesis of compound 22 in , which used acid-catalyzed cyclization and chromatography for purification.
  • Structural Optimization : Replacing the methyl benzoate with a phosphonate group (as in ) could enhance water solubility, whereas bulkier aryl substitutions (e.g., 4-bromophenyl in 9c ) may improve target binding .

Biological Activity

Methyl 2-[2-({1-[3-(phenylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate, identified by the compound ID F985-1389, is a complex organic molecule with potential biological implications. This article explores its biological activity, focusing on its mechanism of action, efficacy in various assays, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C26H22N4O4S, with a molecular weight of 486.55 g/mol. The compound exhibits the following physicochemical properties:

PropertyValue
Molecular Weight486.55 g/mol
LogP3.8521
LogD3.8412
Polar Surface Area79.234 Ų
Hydrogen Bond Acceptors9
Hydrogen Bond Donors2

The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in cellular processes. Research indicates that it may act as an inhibitor of certain enzymes within metabolic pathways, particularly those related to polyketide synthesis and microbial resistance mechanisms .

Antimicrobial Activity

Recent studies have demonstrated the compound's potential as an antimicrobial agent. In vitro assays showed significant inhibition against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values indicating efficacy comparable to established antibiotics. For example, modifications in the structure led to enhanced potency against Mycobacterium tuberculosis by targeting the Pks13 enzyme involved in fatty acid synthesis .

Cytotoxicity and Selectivity

While evaluating cytotoxic effects, it was found that the compound exhibited selective toxicity towards cancer cell lines without affecting normal cells significantly. This selectivity is crucial for therapeutic applications, suggesting that it could be developed into a chemotherapeutic agent .

Structure-Activity Relationship (SAR)

The SAR studies revealed that modifications to the phenylcarbamoyl and imidazole moieties could significantly impact biological activity. For instance:

  • Phenyl Group Modifications : Alterations in the substituents on the phenyl rings influenced binding affinity and selectivity towards target proteins.
  • Imidazole Ring Variations : Different substitutions on the imidazole ring affected both potency and metabolic stability.

These findings are summarized in the following table:

Modification TypeEffect on Activity
Substituted Phenyl GroupsIncreased binding affinity
Imidazole Ring SubstitutionsEnhanced metabolic stability
Acetamido Group ChangesImproved selectivity against targets

Case Study 1: Inhibition of Pks13

A study focused on the inhibition of Pks13 demonstrated that this compound could effectively reduce mycolic acid production in Mycobacterium tuberculosis. The IC50 value was determined to be around 25 μM, indicating strong inhibitory action compared to control compounds .

Case Study 2: Anticancer Activity

In another investigation, this compound was tested against various cancer cell lines including breast and lung cancer models. Results showed an IC50 value of approximately 15 μM for breast cancer cells, suggesting significant anticancer potential while sparing normal cells .

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